molecular formula C18H16ClN3O4S B5110568 N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}naphthalene-2-sulfonamide

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}naphthalene-2-sulfonamide

Cat. No.: B5110568
M. Wt: 405.9 g/mol
InChI Key: HPCRDHWAHANJGQ-UHFFFAOYSA-N
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Description

“N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-naphthalenesulfonamide” is a complex organic compound. It contains a naphthalene sulfonamide group, an ethylamine linker, and a 2-chloro-4-nitrophenyl group . However, there is limited information available about this specific compound.


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented. However, based on its structure, it could potentially undergo reactions typical of aromatic compounds, sulfonamides, amines, and nitro compounds .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The potential applications and future directions for research on this compound are not well-documented. Given its complex structure, it could potentially be of interest in various areas of organic chemistry and materials science .

Properties

IUPAC Name

N-[2-(2-chloro-4-nitroanilino)ethyl]naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S/c19-17-12-15(22(23)24)6-8-18(17)20-9-10-21-27(25,26)16-7-5-13-3-1-2-4-14(13)11-16/h1-8,11-12,20-21H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCRDHWAHANJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCNC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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